molecular formula C11H21NO3 B12937095 tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B12937095
M. Wt: 215.29 g/mol
InChI Key: VTFJLPVDBYVBKB-VGMNWLOBSA-N
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Description

tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a cyclopentane ring with three distinct substituents: an aminomethyl group, a hydroxyl group, and a carboxylate group, all arranged in a specific stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of Substituents: The aminomethyl, hydroxyl, and carboxylate groups are introduced through various functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation, while the aminomethyl group can be added through reductive amination.

    Stereochemical Control: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an alcohol from the carboxylate group.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The pathways involved can vary but often include modulation of biochemical processes and signaling pathways.

Comparison with Similar Compounds

tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    tert-Butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7/h7-9,13H,4-6,12H2,1-3H3/t7-,8+,9+/m1/s1

InChI Key

VTFJLPVDBYVBKB-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H]([C@H](C1)O)CN

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)O)CN

Origin of Product

United States

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